molecular formula C11H12N4O4 B1530451 3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol CAS No. 1478560-05-2

3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol

Cat. No. B1530451
CAS RN: 1478560-05-2
M. Wt: 264.24 g/mol
InChI Key: HCJPLHKKFQRGIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol” is a synthetic compound with the molecular formula C11H12N4O4 and a molecular weight of 264.24 g/mol . It is also known as NQDI-1.


Molecular Structure Analysis

The molecular structure of “3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol” consists of a quinazolin-4-yl group attached to a propane-1,2-diol group via an amino link . The quinazolin-4-yl group contains a nitro group at the 6-position .

Scientific Research Applications

Drug Development

The nitroquinazoline moiety of the compound is structurally similar to many pharmacologically active quinazolines, which are known for their antitumor properties . This suggests potential use in the development of new antitumor agents. The compound could serve as a precursor or a scaffold in medicinal chemistry for synthesizing novel drugs targeting specific cancer cells.

Bioactive Material Synthesis

Given its structural features, this compound could be used in the synthesis of bioactive materials. For instance, it could be utilized to create cationic polymers for gene delivery, leveraging the presence of the amino group to bind genetic material .

Polymer Chemistry

The amino group in the compound provides a reactive site for the synthesis of functional cyclic carbonate monomers. These monomers can be polymerized to produce biodegradable polymers with potential applications in environmentally friendly products and biomedical devices .

properties

IUPAC Name

3-[(6-nitroquinazolin-4-yl)amino]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O4/c16-5-8(17)4-12-11-9-3-7(15(18)19)1-2-10(9)13-6-14-11/h1-3,6,8,16-17H,4-5H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJPLHKKFQRGIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)NCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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